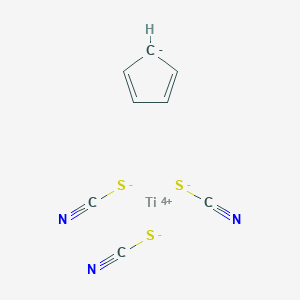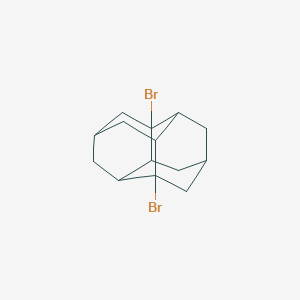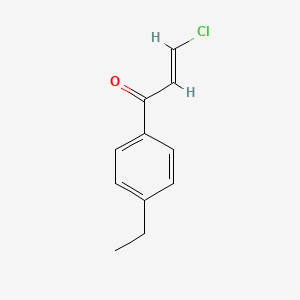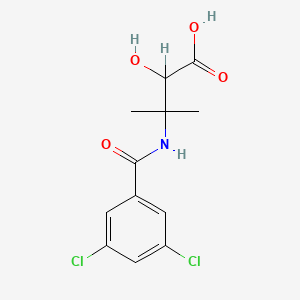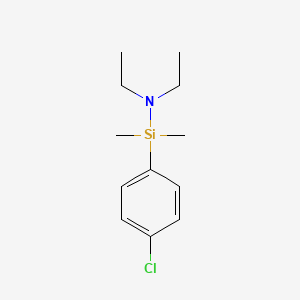
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a 4-chlorophenyl group, two diethyl groups, and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine typically involves the reaction of 4-chlorophenylsilane with diethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted phenylsilane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: A compound with a similar 4-chlorophenyl group but different functional groups attached to the nitrogen atom.
1-(4-Chlorophenyl)ethylamine: Another compound with a 4-chlorophenyl group, but with an ethylamine moiety instead of the silane structure.
Uniqueness
1-(4-Chlorophenyl)-N,N-diethyl-1,1-dimethylsilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its carbon-based analogs. This uniqueness makes it valuable for specific applications where the properties of silicon are advantageous.
Properties
CAS No. |
29284-40-0 |
|---|---|
Molecular Formula |
C12H20ClNSi |
Molecular Weight |
241.83 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-dimethylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H20ClNSi/c1-5-14(6-2)15(3,4)12-9-7-11(13)8-10-12/h7-10H,5-6H2,1-4H3 |
InChI Key |
LAJUHUABUUJXLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)


